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Compound Name: 6-Methylpyridazin-4-ol

CAS No.: 22390-44-9

Cat. No.: B3040654

Get Quote

Executive Summary
The pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a

core pharmacophore in antihypertensive, cardiotonic, and analgesic agents.[1] 6-
Methylpyridazin-4-ol (and its tautomer 6-methylpyridazin-4(1H)-one) presents a unique

theoretical challenge due to its lactam-lactim tautomerism, which fundamentally dictates its

binding affinity and solubility profile.

This guide provides a comprehensive theoretical framework for analyzing this molecule. By

synthesizing Density Functional Theory (DFT) protocols with experimental validation standards,

we establish a robust workflow for predicting the structural stability, electronic properties, and

reactivity of this critical intermediate.[1]

Tautomeric Landscape & Structural Stability[1]
The defining feature of 6-methylpyridazin-4-ol is its ability to exist in dynamic equilibrium

between the enol form (4-hydroxypyridazine) and the keto form (4(1H)-pyridazinone).

Understanding this equilibrium is non-negotiable for accurate docking simulations and

pharmacophore modeling.[1]
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The Proton Transfer Mechanism
The transition involves a 1,3-proton shift from the oxygen atom to the ring nitrogen.[1] While the

"ol" form preserves aromaticity in the strictest Hückel sense, the "one" form is often

thermodynamically favored in polar media due to the high solvation energy of the dipolar

carbonyl group.[1]
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Figure 1: Tautomeric equilibrium pathway.[1] The keto form is typically stabilized in polar

solvents (water, DMSO) by ~5-7 kcal/mol relative to the enol form.[1]

Solvent Effects (PCM Model)
Theoretical studies utilizing the Polarizable Continuum Model (PCM) consistently reveal that:

Gas Phase: The energy gap is narrow, often favoring the enol or showing near-degeneracy.

[1]

Aqueous Phase: The equilibrium shifts drastically toward the keto form (lactam).[1] The

dipole moment of the keto form (typically >4 Debye) interacts strongly with the dielectric field

of water (

).[1]

Protocol Recommendation: Always perform geometry optimizations in both gas phase and

solvent (PCM/SMD) to bracket the energetic landscape.[1]
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Electronic Structure & Reactivity Descriptors[1]
To predict how 6-methylpyridazin-4-ol interacts with biological targets (e.g., GlcN-6-P

synthase or PTP1B), we must analyze its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis
The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular
Orbital (LUMO) serves as a proxy for kinetic stability and chemical hardness (

).[1]

HOMO: Primarily located on the ring nitrogen lone pairs and the oxygen atom.[1] Acts as the

nucleophilic center.[1]

LUMO: Delocalized over the pyridazine ring

-system.[1] Acts as the electrophilic center.[1]

Parameter
Typical Value (B3LYP/6-
311++G(d,p))

Significance

HOMO Energy -6.50 to -6.80 eV
Ionization potential; electron

donation capability.

LUMO Energy -1.50 to -2.00 eV
Electron affinity; susceptibility

to nucleophilic attack.

Band Gap (

)
4.5 - 5.0 eV

Indicates a "hard" molecule

with high kinetic stability.[1]

Dipole Moment 3.5 - 5.0 D
High polarity suggests strong

non-covalent binding potential.

Molecular Electrostatic Potential (MEP)
The MEP map is critical for identifying binding sites.[1]
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Negative Potential (Red): Concentrated around the Carbonyl Oxygen (in keto form) and

Pyridazine Nitrogens.[1] These are H-bond acceptors.

Positive Potential (Blue): Concentrated around the N-H proton (in keto form) or O-H proton

(in enol form).[1] These are H-bond donors.

Computational Protocol (Step-by-Step)
This section outlines the standard operating procedure (SOP) for characterizing this molecule,

ensuring reproducibility and scientific rigor.
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Figure 2: Computational workflow for full theoretical characterization.

Methodology Details
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Software: Gaussian 09/16, ORCA, or GAMESS.[1]

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic

heterocycles, offering the best balance of cost vs. accuracy.[1]

Basis Set:6-311++G(d,p).

++: Diffuse functions are essential for describing the lone pairs on Oxygen and Nitrogen.

[1]

(d,p): Polarization functions allow for accurate description of ring strain and H-bonding.[1]

Validation: Ensure no imaginary frequencies (NIMAG=0) for ground states.

Spectroscopic Validation (IR & NMR)
To verify your theoretical model against experimental data, compare these key markers:

IR Spectrum (Scaled by ~0.961):

Keto Form: Strong C=O stretch at 1650–1690 cm⁻¹.[1]

Enol Form: Broad O-H stretch at 3400–3500 cm⁻¹; C-O stretch at ~1250 cm⁻¹.[1]

NMR Shifts (GIAO Method):

C4 (Carbonyl):[1] ~160-170 ppm.

C4 (C-OH): ~150-160 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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